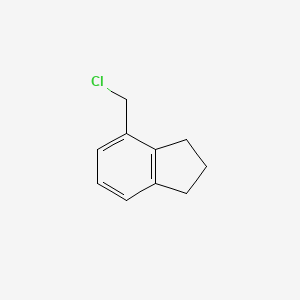
4-(chloromethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The chloromethyl group attached to the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation, which involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the chloromethyl group is introduced to the indene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Products include various substituted indenes depending on the nucleophile used.
Oxidation: Products include indene carboxylic acids or aldehydes.
Reduction: Products include methylindene derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3-dihydro-1H-indene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure with a chloromethyl group attached to a benzene ring.
4-(Chloromethyl)benzoic Acid: Contains a chloromethyl group attached to a benzoic acid ring.
Uniqueness
4-(Chloromethyl)-2,3-dihydro-1H-indene is unique due to its indene structure, which provides distinct reactivity and applications compared to other chloromethyl compounds. Its bicyclic structure offers different steric and electronic properties, making it suitable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2 |
InChI Key |
BZLIAEVSPAPOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
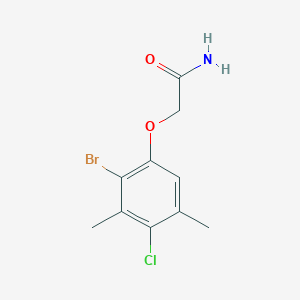
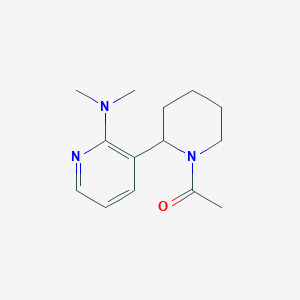
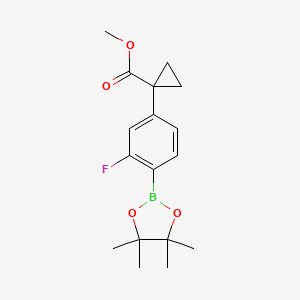
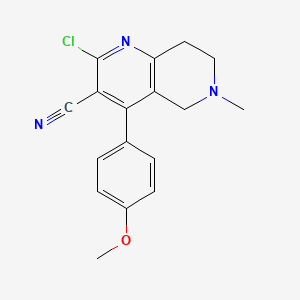
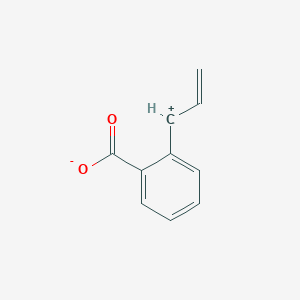
![1-Benzyl-1-azaspiro[4.5]decan-8-amine](/img/structure/B13020064.png)
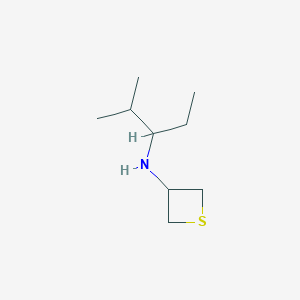
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
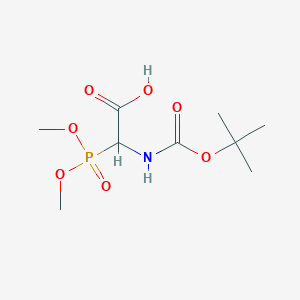

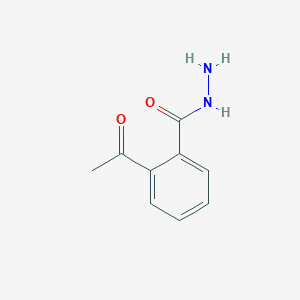
![3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13020097.png)
